3-Amino-5-methoxy-4-nitrobenzonitrile
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Overview
Description
3-Amino-5-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxy-4-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-methoxybenzonitrile, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled conditions to manage the exothermic nature of the nitration process. Post-reaction, the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted benzonitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amino derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
3-Amino-5-methoxy-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxy-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and methoxy groups contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxybenzonitrile
- 3-Amino-5-nitrobenzonitrile
- 4-Amino-3-methoxybenzonitrile
Uniqueness
3-Amino-5-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-5-methoxy-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-5(4-9)2-6(10)8(7)11(12)13/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJDDCLFXFCPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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